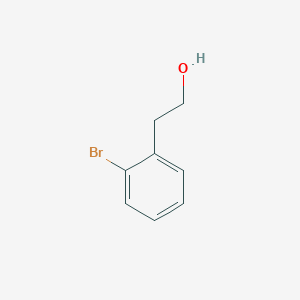
2-(2-溴苯基)乙醇
概览
描述
2-(2-Bromophenyl)ethanol is a brominated aromatic compound that is structurally characterized by the presence of a bromine atom attached to a phenyl ring which is further connected to an ethanol group. This compound is of interest in various chemical syntheses and enantioseparation processes due to its structural features and reactivity.
Synthesis Analysis
The synthesis of compounds related to 2-(2-Bromophenyl)ethanol has been explored in several studies. For instance, o-bromobenzyl alcohol, which shares a similar bromophenyl motif, has been used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction involving o-iodobiphenyls or (Z)-β-halostyrenes . Another related compound, 1-(p-bromophenyl)ethanol, has been resolved enantioselectively using permethylated β-cyclodextrin, demonstrating the potential for chiral separation of such bromophenyl alcohols .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)ethanol consists of a bromophenyl group attached to an ethanol moiety. The presence of the bromine atom on the phenyl ring can significantly influence the reactivity of the molecule, making it a suitable candidate for various chemical transformations. The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy, elemental analysis, and HRMS spectrometry .
Chemical Reactions Analysis
Chemical reactions involving bromophenyl alcohols often leverage the bromine atom's ability to participate in radical reactions or serve as a leaving group in nucleophilic substitution reactions. For example, o-bromo-p-methoxyphenyl ethers have been used as protecting groups that can generate radicals from C–H bonds β to the protected alcohol . Additionally, the synthesis of 1-(p-bromophenyl)ethanol derivatives has been achieved through lipase-catalyzed reactions, highlighting the versatility of bromophenyl alcohols in enantioselective syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromophenyl)ethanol and related compounds are influenced by the presence of the bromine atom and the alcohol functional group. These properties are crucial for their application in fragrance materials, as seen in the case of 2-(3-methylphenyl) ethanol, which is structurally similar and used as a fragrance ingredient . The bromine atom imparts a certain degree of lipophilicity, while the alcohol group contributes to the molecule's polarity and potential for hydrogen bonding.
科研应用
合成和新化合物的表征
Vorga和Badea(2021年)的研究概述了从2-(2-溴苯基)乙醇合成一个来自二级醇的外消旋化合物。这种化合物被鉴定为(±)-2-{[4-(4-溴苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫基}-1-苯基-1-乙醇,通过各种光谱方法进行了表征,表明其在新化学品和材料开发中的潜在用途(Vorga & Badea,2021)。
铜催化胺化反应
Zhao,Fu和Qiao(2010年)探讨了对2-(2-溴苯基)乙醇衍生物等正交取代卤代芳烃进行铜催化直接胺化的过程。这个过程以其简单性和高效性而著称,产生良好至优异产率的芳香胺,暗示了该化合物在化学合成和潜在的药物应用中的相关性(Zhao, Fu, & Qiao, 2010)。
萃取和纯化过程
Reis等人(2006年)的工作涉及使用乳液液膜从水溶液中萃取酚醇,如2-(4-羟基苯基)乙醇。这项研究突显了该化合物在萃取和纯化过程中的重要性,这对各种工业和环境应用至关重要(Reis, Freitas, Ferreira, & Carvalho, 2006)。
手性药物合成
Kapoor等人(2005年)讨论了使用与2-(2-溴苯基)乙醇相关的前体合成β-肾上腺素受体阻滞药物。他们的研究强调了该化合物在制药行业中的作用,特别是在生产对映体纯度药物方面,这对于其增加的功效和减少的副作用至关重要(Kapoor,Anand,Ahmad,Koul,Chimni,Taneja,& Qazi,2005)。
光化学和光物理性质
Ramos等人(2015年)的研究突出了修饰有2-(2-溴苯基)乙醇的酞菁衍生物的合成和表征。他们发现了重要的光化学和光物理性质,暗示了在光动力疗法和成像中的潜在应用(Ramos, Nascimento, de Souza, Omori, Manieri, Cerchiaro, & Ribeiro, 2015)。
手性识别和分离
Grandeury等人(2003年)专注于1-(对溴苯基)乙醇的对映体分离,这是与2-(2-溴苯基)乙醇密切相关的化合物。他们探讨了手性识别机制和分离过程,为该化合物在开发立体特异性药物中的实用性提供了见解(Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003)。
Safety And Hazards
未来方向
性质
IUPAC Name |
2-(2-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLOWZRDUHSVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370115 | |
| Record name | 2-(2-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)ethanol | |
CAS RN |
1074-16-4 | |
| Record name | 2-Bromobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


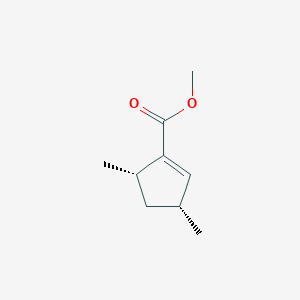

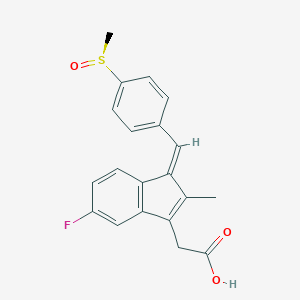


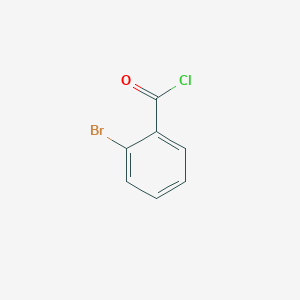

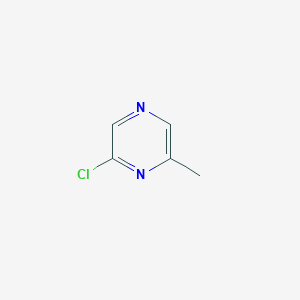
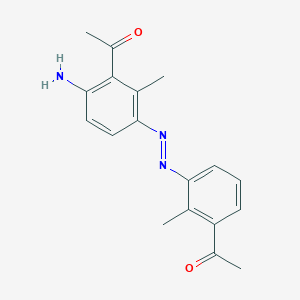
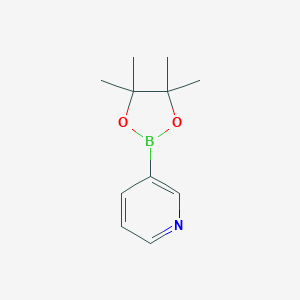
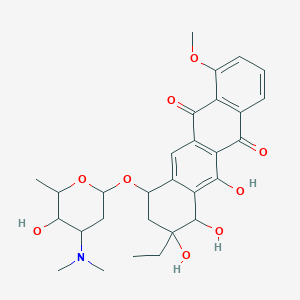
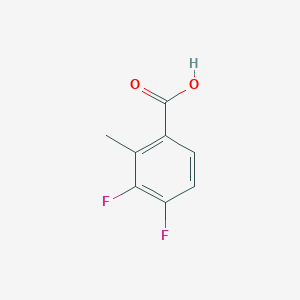
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)